

# ART0380: A Best-in-Class ATR Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of **ART0380** (alnodesertib) in comparison to other clinical-stage ATR inhibitors, supported by experimental data, demonstrates its potential as a leading therapeutic agent in its class. This guide is intended for researchers, scientists, and drug development professionals.

ART0380 is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] Its unique pharmacokinetic profile, coupled with compelling preclinical and clinical data, positions ART0380 as a potential best-in-class therapy for cancers with specific DNA repair defects.[3] This guide provides a detailed comparison of ART0380 with other leading ATR inhibitors in clinical development: ceralasertib (AZD6738), berzosertib (M6620/VX-970), and elimabertib (BAY-1895344).

### **Executive Summary**

**ART0380** distinguishes itself from other ATR inhibitors through a combination of factors:

- Distinct Pharmacokinetic Profile: **ART0380** exhibits rapid absorption and elimination, a profile designed to maximize the therapeutic window by inducing DNA damage in cancer cells while minimizing toxicity in normal tissues.[3]
- Promising Clinical Efficacy: In the STELLA Phase 1/2a trial, ART0380 in combination with low-dose irinotecan demonstrated a 50% confirmed overall response rate (cORR) in patients with ATM-negative solid tumors.[3]



- Favorable Tolerability: The intermittent dosing schedule of ART0380, facilitated by its
  pharmacokinetic properties, is associated with a manageable safety profile, including
  predictable and reversible on-target anemia.
- Strong Preclinical Evidence: Head-to-head preclinical studies suggest ART0380 has comparable efficacy to other potent ATR inhibitors like elimabertib (BAY-1895344) but with potentially lower gastrointestinal toxicity.[4]

## **Comparative Analysis of ATR Inhibitors**

The following tables summarize the key characteristics and performance data for **ART0380** and its main competitors.

Table 1: In Vitro Potency and Selectivity

| Inhibitor                     | Target | IC50 (nM)       | Selectivity Profile                                                                                        |
|-------------------------------|--------|-----------------|------------------------------------------------------------------------------------------------------------|
| ART0380<br>(alnodesertib)     | ATR    | Potent (low nM) | Minimal inhibition of<br>mTOR; high selectivity<br>over other PIKK family<br>kinases (ATM, DNA-<br>PK).[5] |
| Ceralasertib<br>(AZD6738)     | ATR    | 1               | Selective against a panel of 400 kinases. [6][7][8]                                                        |
| Berzosertib<br>(M6620/VX-970) | ATR    | 19              | Selective inhibitor of ATR.[9]                                                                             |
| Elimusertib (BAY-<br>1895344) | ATR    | 7               | Highly selective<br>against mTOR, DNA-<br>PK, ATM, and PI3K.<br>[10][11][12]                               |

## **Table 2: Preclinical Efficacy and Tolerability**



| Inhibitor                     | Preclinical Models                                                  | Key Findings                                                                                                                                           | Noted Tolerability                                                   |
|-------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| ART0380<br>(alnodesertib)     | ATM-deficient<br>xenograft models.                                  | Strong tumor growth inhibition as monotherapy and synergy with DNA damaging agents (gemcitabine, irinotecan, PARP inhibitors) and anti-PD1 therapy.[4] | Reported to have less<br>gut toxicity compared<br>to BAY-1895344.[4] |
| Ceralasertib<br>(AZD6738)     | ATM-deficient and CCNE1-amplified cancer cell lines and xenografts. | Potent monotherapy activity and synergistic effects with chemotherapy (carboplatin, irinotecan) and PARP inhibitors (olaparib). [13]                   | Generally well-<br>tolerated in preclinical<br>models.               |
| Berzosertib<br>(M6620/VX-970) | Various cancer cell lines and patientderived xenografts.            | Synergistic effects with chemotherapy (gemcitabine, cisplatin) and radiation.[9][14]                                                                   | Well-tolerated in preclinical studies.[14]                           |
| Elimusertib (BAY-<br>1895344) | DNA damage repair-<br>deficient xenograft<br>models.                | Strong monotherapy efficacy and synergistic antitumor activity with DNA damaging chemotherapy.[15]                                                     | Generally well-<br>tolerated in preclinical<br>models.               |

**Table 3: Clinical Development and Performance** 



| Inhibitor                  | Phase of Development | Key Clinical Data                                                                                                                                                                                      |
|----------------------------|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ART0380 (alnodesertib)     | Phase 1/2            | STELLA trial (in combination with irinotecan): 50% cORR in ATM-negative solid tumors; 37% cORR in ATM-deficient tumors. Two confirmed complete responses in heavily pretreated pancreatic cancer.  [3] |
| Ceralasertib (AZD6738)     | Phase 1/2            | Combination with carboplatin showed preliminary antitumor activity, with two partial responses in patients with low/absent ATM or SLFN11 expression.[16]                                               |
| Berzosertib (M6620/VX-970) | Phase 1/2            | Combination with gemcitabine and cisplatin showed preliminary clinical activity in advanced solid tumors.[9]                                                                                           |
| Elimusertib (BAY-1895344)  | Phase 1b             | Monotherapy showed durable clinical benefit in ~35% of patients with DDR-defective advanced solid tumors.[17]                                                                                          |

## **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the mechanism of action and evaluation process for ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical preclinical experimental workflow.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 4. researchgate.net [researchgate.net]
- 5. Ataxia-Telangiectasia Mutated Loss-of-Function Displays Variant and Tissue-Specific Differences across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [ART0380: A Best-in-Class ATR Inhibitor for Precision Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#evidence-for-art0380-as-a-best-in-class-atr-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com